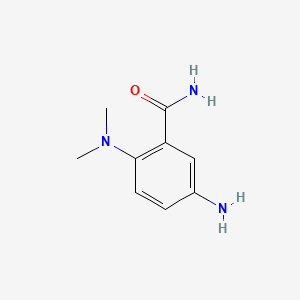

5-Amino-2-(dimethylamino)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-(dimethylamino)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-12(2)8-4-3-6(10)5-7(8)9(11)13/h3-5H,10H2,1-2H3,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSDBOHMWRRGWRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Amino-2-(dimethylamino)benzamide (CAS No. 1226805-88-4)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Benzamide Scaffold in Modern Drug Discovery

The benzamide functional group is a cornerstone in medicinal chemistry, appearing in a diverse array of therapeutic agents with activities spanning from antiemetics and antipsychotics to anti-cancer and anti-arrhythmic drugs. Its prevalence stems from its ability to form stable amide bonds and participate in various non-covalent interactions, such as hydrogen bonding, with biological targets. The strategic substitution on the phenyl ring and the amide nitrogen allows for the fine-tuning of a compound's physicochemical properties and pharmacological profile. This guide focuses on a specific, yet potentially valuable, member of this chemical class: 5-Amino-2-(dimethylamino)benzamide. While not as extensively documented as some of its counterparts, its unique substitution pattern presents intriguing possibilities for novel molecular design and therapeutic applications. This document aims to provide a comprehensive overview of its known properties, a proposed synthetic route based on established chemical principles, and an exploration of its potential applications in drug discovery.

Physicochemical Properties of 5-Amino-2-(dimethylamino)benzamide

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. These parameters influence its solubility, permeability, metabolic stability, and ultimately, its potential as a drug candidate.

| Property | Value | Source |

| CAS Number | 1226805-88-4 | [1] |

| Molecular Formula | C₉H₁₃N₃O | [1] |

| Molecular Weight | 179.22 g/mol | |

| Appearance | Solid (predicted) | |

| Topological Polar Surface Area (TPSA) | 72.4 Ų | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 2 | [1] |

| XLogP3 | 0.2 | [1] |

Note: Much of the available data is computed. Experimental determination of properties such as melting point and solubility is crucial for any practical application.

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis can be approached from commercially available starting materials, such as 2-fluoro-5-nitrobenzoic acid. The key transformations would involve a nucleophilic aromatic substitution to introduce the dimethylamino group, followed by amidation and reduction of the nitro group.

Caption: Proposed synthetic workflow for 5-Amino-2-(dimethylamino)benzamide.

Step-by-Step Experimental Protocols

The following protocols are adapted from established procedures for analogous transformations and should be optimized for the specific substrate.

Step 1: Synthesis of 2-Fluoro-5-nitrobenzoyl chloride

-

Rationale: Conversion of the carboxylic acid to the more reactive acid chloride facilitates the subsequent amidation. Thionyl chloride (SOCl₂) or oxalyl chloride are standard reagents for this transformation.

-

Procedure:

-

To a solution of 2-fluoro-5-nitrobenzoic acid (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or toluene), add a catalytic amount of dimethylformamide (DMF).

-

Slowly add thionyl chloride (1.2 eq) at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by the cessation of gas evolution.

-

Upon completion, remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acid chloride, which can be used in the next step without further purification.

-

Step 2: Synthesis of 2-Fluoro-N,N-dimethyl-5-nitrobenzamide

-

Rationale: The acid chloride is reacted with dimethylamine to form the corresponding N,N-dimethylbenzamide. A base is required to neutralize the HCl generated during the reaction.

-

Procedure:

-

Dissolve the crude 2-fluoro-5-nitrobenzoyl chloride in an anhydrous aprotic solvent like dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of dimethylamine (2.0 eq) in a suitable solvent (e.g., THF or water) while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Step 3: Synthesis of 2-(Dimethylamino)-5-nitrobenzamide

-

Rationale: A nucleophilic aromatic substitution reaction is employed to replace the fluorine atom with a dimethylamino group. This reaction is typically facilitated by heating in the presence of excess dimethylamine.

-

Procedure:

-

In a sealed reaction vessel, dissolve 2-fluoro-N,N-dimethyl-5-nitrobenzamide (1.0 eq) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or in an excess of aqueous dimethylamine solution.

-

Heat the reaction mixture to an elevated temperature (e.g., 100-150 °C) and stir for several hours.

-

Monitor the reaction progress by TLC or HPLC.

-

After completion, cool the reaction mixture and pour it into water.

-

Collect the precipitated product by filtration, wash with water, and dry.

-

If necessary, purify the product further by recrystallization or column chromatography.

-

Step 4: Synthesis of 5-Amino-2-(dimethylamino)benzamide

-

Rationale: The final step involves the reduction of the nitro group to an amine. Common methods include catalytic hydrogenation or the use of a metal in acidic or neutral conditions (e.g., iron in the presence of ammonium chloride).

-

Procedure:

-

To a solution of 2-(dimethylamino)-5-nitrobenzamide (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (5.0 eq).

-

Heat the mixture to reflux and stir vigorously for several hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and filter through a pad of celite, washing the filter cake with ethanol.

-

Concentrate the filtrate to remove the ethanol.

-

Extract the product from the remaining aqueous solution with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield the final product.

-

Characterization

For a novel or sparsely characterized compound, thorough analytical characterization is imperative to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N,N-dimethyl protons (a singlet), the primary amine protons, and the amide protons. The coupling patterns of the aromatic protons will be indicative of the substitution pattern on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, the carbonyl carbon of the amide, and the N,N-dimethyl carbons.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretching of the primary amine and the amide, the C=O stretching of the amide, and C-N stretching vibrations.

-

Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

Potential Applications in Drug Discovery and Medicinal Chemistry

The structural features of 5-Amino-2-(dimethylamino)benzamide suggest several potential avenues for its application in drug discovery.

Caption: Potential applications of 5-Amino-2-(dimethylamino)benzamide in drug discovery.

As a Versatile Building Block

The presence of three distinct functional groups—a primary aromatic amine, a tertiary dimethylamino group, and a primary amide—makes this compound a highly versatile scaffold for chemical library synthesis. The primary amine at the 5-position is a key handle for a wide range of chemical modifications, including:

-

Acylation and Sulfonylation: Reaction with various acid chlorides or sulfonyl chlorides to introduce diverse substituents.

-

Reductive Amination: Condensation with aldehydes or ketones followed by reduction to form secondary amines.

-

Buchwald-Hartwig and Ullmann Couplings: Formation of C-N bonds with aryl halides or pseudohalides to construct more complex diarylamine structures.

-

Diazotization and Subsequent Reactions: Conversion of the amino group into a diazonium salt, which can then be transformed into a variety of other functional groups (e.g., -OH, -F, -Cl, -Br, -I, -CN).

The primary amide can also be modified, for instance, through dehydration to a nitrile or hydrolysis to a carboxylic acid, further expanding the synthetic possibilities.

Fragment-Based Drug Discovery

With a molecular weight of 179.22 g/mol , 5-Amino-2-(dimethylamino)benzamide falls within the typical range for a fragment in fragment-based drug discovery (FBDD). Its hydrogen bonding capabilities and potential for various interactions make it an interesting candidate for screening against a wide range of biological targets. Hits identified from a fragment screen could then be grown or linked to develop more potent lead compounds.

Intrinsic Biological Activity

The benzamide scaffold is present in numerous biologically active molecules.[2] The specific substitution pattern of 5-Amino-2-(dimethylamino)benzamide may confer intrinsic pharmacological activity. Areas of potential interest for biological screening include:

-

Oncology: Many substituted benzamides exhibit anticancer properties. For instance, derivatives of 2-aminobenzamide have been investigated as antiproliferative agents.[3]

-

Central Nervous System (CNS) Disorders: The benzamide class includes several antipsychotic and antiemetic drugs that act on dopamine and serotonin receptors. The potential for this compound to cross the blood-brain barrier and interact with CNS targets could be explored.

-

Infectious Diseases: Benzamide derivatives have also been reported to possess antimicrobial and antifungal activities.

Safety and Handling

As there is no specific safety data sheet (SDS) available for 5-Amino-2-(dimethylamino)benzamide, it is crucial to handle this compound with the caution appropriate for a novel chemical entity of unknown toxicity. General safe laboratory practices should be strictly followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion and Future Directions

5-Amino-2-(dimethylamino)benzamide represents a chemical entity with untapped potential in the field of drug discovery and development. While its characterization in the public domain is currently limited, its structural features suggest it could be a valuable building block for the synthesis of novel compound libraries and a promising candidate for fragment-based screening. The proposed synthetic pathway provides a starting point for its preparation, and further research is warranted to fully elucidate its physicochemical properties, spectroscopic characteristics, and biological activity. As the quest for novel therapeutic agents continues, the exploration of such unique and under-investigated scaffolds will be crucial for the advancement of medicinal chemistry.

References

-

MySkinRecipes. 5-Amino-2-(dimethylamino)benzoic acid. [Link]

-

Mol-Instincts. Cas no 1226805-88-4 (5-Amino-2-(dimethylamino)benzamide). [Link]

- Google Patents. CN103193714B - 5-amino-benzimidazolone synthetic method.

-

MDPI. Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. [Link]

-

CyberLeninka. BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. [Link]

-

ResearchGate. Synthesis and Characterization of Polyimides Derived from 5-Amino-2(p-aminophenyl) Benzoxazole Monomer. [Link]

- Google Patents. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.

-

Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]

- Broad Institute.

-

Mor. J. Chem. Synthesis, Structure, Hirshfeld surface analysis and Anti-oxidant studies on 2-(4-dimethylamino) benzylidene) hydrazine-1. [Link]

- Google Patents.

-

National Institutes of Health. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. [Link]

-

National Institutes of Health. Design, Synthesis, In Vitro, and In Silico Studies of 5‐(Diethylamino)‐2‐Formylphenyl Naphthalene‐2‐Sulfonate Based Thiosemicarbazones as Potent Anti‐Alzheimer Agents. [Link]

-

PubMed. Thioamides in medicinal chemistry and as small molecule therapeutic agents. [Link]

-

National Institutes of Health. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 5-Amino-2-(dimethylamino)benzamide

Introduction: Situating 5-Amino-2-(dimethylamino)benzamide in a Developmental Context

5-Amino-2-(dimethylamino)benzamide is a substituted benzamide, a class of organic compounds characterized by a benzene ring attached to an amide functional group. The benzamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of FDA-approved drugs with diverse therapeutic applications, including antiemetics, antipsychotics, and antiarrhythmics. The specific substitutions on this particular molecule—an amino group at the 5-position and a dimethylamino group at the 2-position—create a unique electronic and steric profile that dictates its chemical behavior and potential utility.

This guide provides a comprehensive analysis of the core physicochemical properties of 5-Amino-2-(dimethylamino)benzamide. Understanding these characteristics is not merely an academic exercise; it is the foundational step in drug discovery and development. Properties such as solubility, lipophilicity (LogP), and ionization state (pKa) are critical determinants of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which in turn governs its bioavailability, efficacy, and safety. This document is designed to serve as a practical, in-depth resource, moving beyond a simple data sheet to explain the causality behind these properties and the experimental methodologies used to determine them.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the bedrock of all subsequent scientific investigation. The structural features of 5-Amino-2-(dimethylamino)benzamide are key to interpreting its chemical properties and reactivity.

-

IUPAC Name: 5-amino-2-(dimethylamino)benzamide

-

Molecular Formula: C₉H₁₃N₃O[1]

-

SMILES: CN(C)C1=C(C(=O)N)C=C(N)C=C1[2]

-

InChI Key: VSDBOHMWRRGWRP-UHFFFAOYSA-N[2]

The molecule features a central benzene ring with three key functional groups:

-

A primary amide (-CONH₂)

-

A tertiary amine (the dimethylamino group, -N(CH₃)₂)

-

A primary aromatic amine (-NH₂)

The relative positions of these groups (ortho, meta, para) create specific electronic interactions (resonance, inductive effects) that influence the molecule's overall polarity, hydrogen bonding capacity, and acid-base properties.

Caption: Molecular structure of 5-Amino-2-(dimethylamino)benzamide.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of 5-Amino-2-(dimethylamino)benzamide. These values, both experimentally derived and computationally predicted, are essential for anticipating the compound's behavior in various experimental and biological systems.

| Property | Value | Source | Significance in Drug Development |

| Molecular Weight | 179.22 g/mol | Influences diffusion rates and compliance with Lipinski's Rule of Five for oral bioavailability. | |

| Appearance | Solid | [1] | Determines handling, storage, and formulation requirements. |

| XLogP3 | 0.2 | [2] | A measure of lipophilicity; affects membrane permeability, solubility, and metabolic stability. |

| LogP | -0.03 | [1] | Indicates a relatively hydrophilic nature, suggesting good aqueous solubility but potentially lower passive membrane permeability. |

| Topological Polar Surface Area (TPSA) | 72.4 Ų | [2] | Predicts transport properties; a TPSA < 140 Ų is generally associated with good cell permeability. |

| Hydrogen Bond Donors | 2 | [2] | The two -NH₂ groups can donate hydrogen bonds, enhancing interaction with biological targets and water. |

| Hydrogen Bond Acceptors | 4 | [2] | The amide oxygen, amide nitrogen, and two amine nitrogens can accept hydrogen bonds, influencing solubility and target binding. |

| Rotatable Bonds | 2 | [1][2] | Relates to conformational flexibility, which can impact receptor binding affinity. |

| pKa (Predicted) | Amine (5-position): ~4-5Dimethylamine (2-position): ~2-3Amide: ~17 | Inferred from related structures[3][4] | Determines the ionization state at physiological pH (7.4), which critically affects solubility, absorption, and receptor interaction. |

| Solubility | Not explicitly reported; predicted to be soluble in polar organic solvents and moderately soluble in acidic aqueous solutions. | Inferred from structure | A fundamental property for formulation and delivery; poor solubility is a major hurdle in drug development. |

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity, protocols must be self-validating. The following methodologies are standard in the pharmaceutical industry for characterizing compounds like 5-Amino-2-(dimethylamino)benzamide.

Protocol: Shake-Flask Method for Solubility Determination

This is the gold-standard method for determining aqueous solubility. The causality is based on achieving equilibrium between the solid and dissolved states of the compound.

Objective: To determine the equilibrium solubility of the compound in a buffered aqueous solution (e.g., pH 7.4 phosphate-buffered saline).

Methodology:

-

Preparation: Add an excess amount of the solid compound to a known volume of the buffer in a glass vial. The excess is critical to ensure saturation is reached.

-

Equilibration: Seal the vial and agitate it in a temperature-controlled shaker bath (typically at 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand, or centrifuge it, to separate the undissolved solid from the saturated solution.

-

Sampling & Analysis: Carefully withdraw an aliquot of the clear supernatant. Filter it (e.g., using a 0.22 µm syringe filter) to remove any remaining particulates.

-

Quantification: Analyze the concentration of the compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS)[5][6][7][8], against a standard curve of known concentrations.

Caption: Workflow for solubility determination via the shake-flask method.

Protocol: Analytical Characterization by LC-MS

LC-MS is a powerful hybrid technique essential for confirming the identity (via mass spectrometry) and purity (via liquid chromatography) of a compound.

Objective: To confirm the molecular weight and assess the purity of a sample of 5-Amino-2-(dimethylamino)benzamide.

Methodology:

-

Sample Preparation: Dissolve a small amount of the compound (~1 mg/mL) in a suitable solvent, such as methanol or acetonitrile.

-

Chromatographic Separation (LC):

-

Column: Use a reverse-phase C18 column, which separates compounds based on hydrophobicity.

-

Mobile Phase: Employ a gradient elution using two solvents: Solvent A (e.g., water with 0.1% formic acid) and Solvent B (e.g., acetonitrile with 0.1% formic acid). The formic acid helps to protonate the analyte for better ionization.

-

Gradient: Start with a high percentage of Solvent A, and gradually increase the percentage of Solvent B to elute the compound.

-

-

Ionization: As the compound elutes from the LC column, it enters the mass spectrometer's ion source. Electrospray Ionization (ESI) in positive mode is typically used for molecules with basic amine groups, as it will readily form [M+H]⁺ ions.

-

Mass Analysis (MS): The mass analyzer (e.g., a quadrupole or time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

-

Data Interpretation:

-

The chromatogram will show a peak at a specific retention time, and its area percentage can be used to estimate purity.

-

The mass spectrum corresponding to this peak should show a prominent ion at an m/z value corresponding to the protonated molecule (179.22 + 1.008 = 180.23).

-

Synthesis and Potential Biological Context

While a detailed synthesis is beyond the scope of this guide, it is important to recognize that 5-Amino-2-(dimethylamino)benzamide serves as a valuable intermediate in the synthesis of more complex molecules[9]. The synthesis of related benzamides often involves key steps such as nucleophilic aromatic substitution or amidation reactions[10]. The presence of multiple reactive sites (two amino groups and an amide) allows for diverse chemical modifications to build libraries of compounds for screening.

The functional groups on this molecule are suggestive of its potential interactions within a biological system. The aromatic ring and amide linkage are common features in molecules that interact with enzymes or receptors. Specifically, substituted benzamides have been explored for a variety of targets, and derivatives with N,N-dimethylamino substitutions have shown activity as DNA binding agents[11]. The physicochemical properties discussed here are paramount in predicting how such a molecule might behave in a biological assay.

Caption: Relationship between physicochemical properties and ADME.

Conclusion

5-Amino-2-(dimethylamino)benzamide is a molecule with a defined set of physicochemical properties that make it an interesting candidate for further chemical exploration. Its relatively low molecular weight, moderate polarity (LogP ~0), and significant hydrogen bonding capacity suggest a favorable profile for aqueous solubility, a critical asset in early-stage drug development. The TPSA value is well within the range associated with good oral bioavailability. The multiple functional groups offer rich opportunities for synthetic modification, allowing for the fine-tuning of these properties to optimize for specific biological targets. This guide has provided the foundational data, experimental context, and causal reasoning necessary for any researcher or drug development professional to effectively utilize this compound in their work.

References

-

Molbase. (n.d.). Cas no 1226805-88-4 (5-Amino-2-(dimethylamino)benzamide). Retrieved from [Link]

-

Wikipedia. (n.d.). Benzamide. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 5-Amino-2-benzimidazolethiol (CAS 2818-66-8). Retrieved from [Link]

-

MySkinRecipes. (n.d.). 5-Amino-2-(dimethylamino)benzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-amino-N-(2-(dimethylamino)ethyl)benzamide. Retrieved from [Link]

- Google Patents. (n.d.). CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.

-

Agilent. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. Retrieved from [Link]

-

Williams, R. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

-

Meng, X., Wang, P., & Jiang, L. (n.d.). Synthesis and Characterization of Polyimides Derived from 5-Amino-2(p-aminophenyl) Benzoxazole Monomer. ResearchGate. Retrieved from [Link]

-

Biomedical Chemistry. (2025). Methods for Determining Individual Amino Acids in Biological Fluids. Retrieved from [Link]

-

CyberLeninka. (n.d.). BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. Retrieved from [Link]

-

Zhang, G. F., et al. (n.d.). Targeted quantification of amino acids by dansylation. PMC - NIH. Retrieved from [Link]

-

ResearchGate. (2025). Green synthesis, characterization and some physicochemical studies on cocrystal; 2-(4-(Dimethylamino) benzylideneamino) benzoic acid and p-nitroaniline system. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. Retrieved from [Link]

Sources

- 1. You are being redirected... [hit2lead.com]

- 2. chem960.com [chem960.com]

- 3. Benzamide CAS#: 55-21-0 [m.chemicalbook.com]

- 4. Benzamide - Wikipedia [en.wikipedia.org]

- 5. agilent.com [agilent.com]

- 6. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]

- 7. Methods for Determining Individual Amino Acids in Biological Fluids | Biomedical Chemistry: Research and Methods [bmc-rm.org]

- 8. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5-Amino-2-(dimethylamino)benzoic acid [myskinrecipes.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Solubility Profile of 5-Amino-2-(dimethylamino)benzamide: From In Silico Prediction to Experimental Verification

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-2-(dimethylamino)benzamide is a benzamide derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility is a critical prerequisite for its effective use in any research or development setting, influencing everything from reaction kinetics to formulation and bioavailability. Publicly available experimental solubility data for this specific compound is notably scarce. This guide, therefore, provides a comprehensive framework for approaching the solubility determination of 5-Amino-2-(dimethylamino)benzamide. It combines in silico predictions of key physicochemical properties with a detailed, field-proven experimental protocol for determining thermodynamic solubility. Furthermore, it explores the theoretical factors, such as pH and solvent choice, that govern its solubility, providing researchers with the predictive insights and practical methodologies required to confidently work with this compound.

Physicochemical Characterization and Predicted Properties

A molecule's solubility is intrinsically linked to its structural and electronic properties. 5-Amino-2-(dimethylamino)benzamide possesses several functional groups that dictate its behavior in solution: a primary aromatic amine, a tertiary aliphatic amine, and a primary benzamide. These groups contribute to the molecule's polarity, hydrogen bonding capacity, and pH-dependent ionization.

Based on its structure, several key physicochemical properties can be computed, which provide a foundational understanding for predicting its solubility.

| Property | Value / Prediction | Source / Method |

| Molecular Formula | C₉H₁₃N₃O | - |

| Molecular Weight | 179.22 g/mol | |

| CAS Number | 1226805-88-4 | [1] |

| XLogP3 (Predicted) | 0.2 | [1] |

| Hydrogen Bond Donors | 2 (from -NH₂ and -CONH₂) | [1] |

| Hydrogen Bond Acceptors | 4 (from N, N, C=O) | [1] |

| Topological Polar Surface Area (TPSA) | 72.4 Ų | [1] |

The low positive XLogP3 value suggests that the compound has a relatively balanced hydrophilic-lipophilic character, hinting at modest solubility in both polar and some non-polar solvents.[1] The presence of multiple hydrogen bond donors and acceptors indicates that hydrogen bonding will be a significant intermolecular force, particularly in protic solvents like water and alcohols.[1]

The Critical Role of pH: Ionization and Solubility

The solubility of 5-Amino-2-(dimethylamino)benzamide is expected to be highly dependent on pH due to the presence of two basic amine groups. The ionization state of these groups can be predicted by their pKa values, which is the pH at which the functional group is 50% ionized.

-

The Tertiary Dimethylamino Group: This aliphatic amine is expected to be the more basic of the two, with a predicted pKa likely in the range of 8.5 - 9.5. At pH values significantly below this pKa, this group will be protonated (cationic), which should dramatically increase aqueous solubility.

-

The Primary Aromatic Amino Group: Aromatic amines are significantly less basic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. Its pKa is predicted to be much lower, likely in the range of 3.5 - 4.5.

The Henderson-Hasselbalch equation provides the theoretical basis for the relationship between pH, pKa, and the ratio of the ionized to unionized forms of the compound.[2][3] For a basic compound, as the pH of the solution decreases, the concentration of the more soluble, protonated (conjugate acid) form increases.[4][5]

Caption: Relationship between pH and the dominant ionic species of 5-Amino-2-(dimethylamino)benzamide.

Experimental Protocol for Thermodynamic Solubility Determination

Given the absence of published data, experimental determination is necessary. The "gold standard" for measuring thermodynamic equilibrium solubility is the shake-flask method.[6] This method ensures that the solution is truly saturated with the compound, providing a reliable and reproducible value.[7]

Workflow for Shake-Flask Solubility Measurement

Caption: Standard workflow for the shake-flask solubility determination method.

Step-by-Step Methodology

A. Materials and Reagents:

-

5-Amino-2-(dimethylamino)benzamide (solid, verify purity >98%).

-

Solvents of interest (e.g., pH-adjusted buffers, ethanol, DMSO, etc.).

-

Glass vials with screw caps.

-

Orbital shaker with temperature control.[8]

-

Centrifuge or syringe filters (0.22 µm, ensure low compound binding).

-

Calibrated analytical balance.

-

HPLC-UV system or a suitable quantitative analysis platform.

B. Protocol:

-

Preparation: Add an excess amount of solid 5-Amino-2-(dimethylamino)benzamide to a series of vials. The key is to have undissolved solid remaining at the end of the experiment to ensure saturation.[6] For example, add ~10 mg of the compound to 1 mL of the chosen solvent.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.[8] Allow the samples to equilibrate for a sufficient time, typically 24 to 48 hours. This duration is critical to ensure thermodynamic equilibrium is reached.[9]

-

Expert Insight: To validate the equilibration time, samples can be taken at multiple time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when the measured concentration no longer increases.[6]

-

-

Phase Separation: After equilibration, remove the vials and let the undissolved solid settle. Carefully separate the saturated supernatant from the solid. This is a critical step to avoid artificially high results.

-

Method 1 (Centrifugation): Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.

-

Method 2 (Filtration): Withdraw the supernatant using a syringe and pass it through a 0.22 µm syringe filter. Discard the first portion of the filtrate to saturate any binding sites on the filter membrane.

-

-

Quantification:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water) and create a series of calibration standards of known concentrations.

-

Dilute the saturated supernatant samples into the analytical range of the instrument.

-

Analyze the calibration standards and the diluted samples by a validated analytical method, such as HPLC-UV.

-

-

Calculation: Construct a calibration curve by plotting the analytical response versus concentration for the standards. Use the regression equation from this curve to determine the concentration of the diluted samples. Calculate the original solubility in the solvent by correcting for the dilution factor.

C. Self-Validating System & Trustworthiness:

-

Purity: The purity of the compound and solvents must be high to ensure accuracy.[7]

-

Replicates: All measurements should be performed in at least triplicate to assess variability.[8]

-

pH Measurement: For aqueous buffers, the pH must be measured both before adding the compound and in the final saturated solution to ensure it has not shifted.[6]

-

Solid State Analysis: For rigorous studies, it is advisable to analyze the solid material remaining after the experiment (e.g., by XRPD) to confirm that no phase change or degradation has occurred.[10]

Practical Implications for Research and Development

A comprehensive understanding of 5-Amino-2-(dimethylamino)benzamide's solubility is not merely academic; it is essential for practical application.

-

For Synthetic Chemists: Knowledge of solubility in various organic solvents is crucial for selecting appropriate reaction media, controlling reaction rates, and designing effective purification and crystallization procedures.

-

For Pharmacologists & Formulators: In drug development, aqueous solubility is a primary determinant of a compound's dissolution rate and, consequently, its oral bioavailability. The pH-solubility profile is critical for predicting how the compound will behave in different regions of the gastrointestinal tract. Poor solubility can be a major hurdle, often requiring formulation strategies like salt formation or the use of co-solvents and excipients.[11]

-

For Analytical Scientists: Accurate solubility data is necessary for preparing stock solutions and developing robust analytical methods. It helps prevent issues arising from compound precipitation in analytical workflows, such as during HPLC analysis or in high-throughput screening assays.[12][13]

Conclusion

While direct, published solubility data for 5-Amino-2-(dimethylamino)benzamide is lacking, a robust scientific framework allows for its thorough characterization. By combining in silico predictions of its physicochemical properties with the rigorous, gold-standard shake-flask experimental method, researchers can reliably determine its solubility profile. The compound's two basic centers predict a strong pH-dependent solubility, a critical factor for any aqueous application. The detailed protocols and theoretical considerations provided in this guide empower researchers and drug development professionals to generate the high-quality, trustworthy data needed to unlock the full potential of this molecule in their work.

References

- Vertex AI Search. (n.d.). Cas no 1226805-88-4 (5-Amino-2-(dimethylamino)benzamide).

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.

- Wikipedia. (n.d.). Henderson–Hasselbalch equation.

- PubMed. (2010, July 12). Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship.

- ResearchGate. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs.

- Sigma-Aldrich. (n.d.). 2-Amino-5-(dimethylamino)benzamide.

- World Health Organization (WHO). (n.d.). Annex 4.

- Benchchem. (n.d.). 4-Amino-N-(3,5-dichlorophenyl)benzamide solubility issues and solutions.

- U.S. Food and Drug Administration. (2023, October 15). ICH Q6B: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products.

- DSDP Analytics. (n.d.). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline.

- BYJU'S. (n.d.). Henderson-Hasselbalch Equation.

Sources

- 1. chem960.com [chem960.com]

- 2. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. who.int [who.int]

- 9. enamine.net [enamine.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products_FDCELL [fdcell.com]

- 13. dsdpanalytics.com [dsdpanalytics.com]

5-Amino-2-(dimethylamino)benzamide spectral data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Analysis of 5-Amino-2-(dimethylamino)benzamide

Authored by: A Senior Application Scientist

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. 5-Amino-2-(dimethylamino)benzamide, a substituted benzamide derivative, represents a class of molecules with significant potential in medicinal chemistry. Its structural features—a primary aromatic amine, a tertiary dimethylamino group, and a primary amide—present a unique and interesting case for spectral analysis. Understanding the distinct spectral signature of this compound is crucial for its identification, purity assessment, and the study of its interactions in biological systems.

This technical guide provides a comprehensive analysis of the spectral data for 5-Amino-2-(dimethylamino)benzamide, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple presentation of data. It delves into the causality behind the observed spectral features, offers field-proven insights into experimental design, and provides robust protocols to ensure data integrity and reproducibility.

Molecular Structure and Analytical Overview

The first step in any spectral analysis is a thorough understanding of the molecule's structure. The arrangement of functional groups and substituents on the benzene ring dictates the electronic environment of each atom, which in turn governs the spectral output.

Figure 1: Molecular Structure of 5-Amino-2-(dimethylamino)benzamide.

The analytical workflow for characterizing a compound like this involves a multi-technique approach to unambiguously confirm its identity and structure.

Figure 2: General workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 5-Amino-2-(dimethylamino)benzamide, both ¹H and ¹³C NMR provide critical information about the electronic environment of the aromatic ring and the nature of the substituents.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons, the primary amine and amide protons, and the methyl protons of the dimethylamino group. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is preferred over chloroform-d (CDCl₃) as it allows for the observation of exchangeable protons from the NH₂ groups.

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~7.5 - 7.0 | Broad Singlet | 2H | -C(O)NH₂ | Amide protons, often broad and exchangeable. |

| ~6.85 | Doublet (d) | 1H | H-6 | Ortho to the electron-withdrawing C(O)NH₂ group, deshielded. |

| ~6.60 | Doublet of Doublets (dd) | 1H | H-4 | Coupled to both H-3 and H-6 (meta coupling). |

| ~6.45 | Doublet (d) | 1H | H-3 | Ortho to the strongly electron-donating -N(CH₃)₂ group, significantly shielded (upfield shift).[1] |

| ~4.90 | Broad Singlet | 2H | Ar-NH₂ | Primary amine protons, broad and exchangeable. Position is concentration-dependent. |

| ~2.60 | Singlet | 6H | -N(CH₃)₂ | Two equivalent methyl groups on the tertiary amine. |

Expertise & Causality:

-

Aromatic Region: The substitution pattern breaks the symmetry of the benzene ring, resulting in three distinct aromatic signals. The powerful electron-donating effect of the ortho-dimethylamino group causes a significant upfield shift for the adjacent proton (H-3).[1] Conversely, the electron-withdrawing amide group deshields the ortho proton (H-6).

-

Amine and Amide Protons: The signals for the -NH₂ protons are typically broad due to quadrupole broadening from the nitrogen atom and chemical exchange with residual water in the solvent. Their chemical shift can vary with sample concentration and temperature.

-

Dimethylamino Signal: The six protons of the two methyl groups are equivalent and appear as a sharp singlet, a characteristic signature of this group.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, confirming the number of unique carbon environments and the nature of the functional groups.

Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~170.5 | C =O | Amide carbonyl carbon, deshielded by the adjacent oxygen and nitrogen.[2] |

| ~152.0 | C-2 | Aromatic carbon attached to the -N(CH₃)₂ group, strongly shielded. |

| ~148.0 | C-5 | Aromatic carbon attached to the -NH₂ group. |

| ~125.0 | C-1 | Aromatic carbon attached to the amide group. |

| ~118.0 | C-6 | Aromatic CH. |

| ~115.5 | C-4 | Aromatic CH. |

| ~113.0 | C-3 | Aromatic CH, shielded by the adjacent -N(CH₃)₂ group. |

| ~43.0 | -N(C H₃)₂ | Methyl carbons of the dimethylamino group.[2] |

Expertise & Causality:

-

Carbonyl Carbon: The amide carbonyl carbon appears significantly downfield, a typical chemical shift for this functional group.[2]

-

Substituted Aromatic Carbons: The carbons directly attached to the nitrogen atoms (C-2 and C-5) are shifted downfield due to the electronegativity of nitrogen, but their exact positions are modulated by resonance effects. The carbon attached to the electron-withdrawing amide group (C-1) is also found in this region.

-

Aromatic CH Carbons: The chemical shifts of the protonated aromatic carbons are influenced by the electronic effects of the substituents, leading to a distinct pattern that can be confirmed with 2D NMR techniques like HSQC.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for the rapid identification of functional groups. The spectrum of 5-Amino-2-(dimethylamino)benzamide is expected to be rich with characteristic absorption bands corresponding to its amine and amide moieties.

Predicted IR Absorption Bands (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

|---|---|---|---|

| 3450 - 3300 | Medium, Sharp (two bands) | N-H Stretch (Aromatic NH₂) | Asymmetric and symmetric stretching of the primary aromatic amine.[3] |

| 3350 - 3150 | Medium, Sharp (two bands) | N-H Stretch (Primary Amide) | Asymmetric and symmetric stretching of the primary amide -NH₂ group.[4] |

| ~1660 | Strong, Sharp | C=O Stretch (Amide I Band) | Carbonyl stretch of the primary amide, position lowered by conjugation with the aromatic ring.[4][5] |

| ~1620 | Medium | N-H Bend (Amine Scissoring) | Bending vibration of the primary amine -NH₂ group.[3][5] |

| ~1590 | Medium | N-H Bend (Amide II Band) | In-plane bending of the primary amide -NH₂ group.[5] |

| 1330 - 1250 | Medium-Strong | C-N Stretch (Aromatic Amine) | Stretching vibration of the bond between the aromatic ring and the nitrogen.[3] |

| ~830 | Strong | C-H Out-of-Plane Bend | Bending characteristic of a 1,2,4-trisubstituted benzene ring. |

Expertise & Causality:

-

N-H Stretching Region: The region above 3100 cm⁻¹ is particularly diagnostic. The presence of two distinct pairs of sharp peaks is a hallmark of a molecule containing both a primary amine and a primary amide. The sharpness distinguishes them from the broad O-H stretch of alcohols.[4]

-

Amide I and II Bands: The strong absorption around 1660 cm⁻¹ (Amide I) is one of the most prominent features and is a reliable indicator of the carbonyl group. The Amide II band around 1590 cm⁻¹ arises from N-H bending and is characteristic of primary and secondary amides.[5]

-

Fingerprint Region: The complex pattern of bands below 1500 cm⁻¹ constitutes the fingerprint region. While individual assignments are difficult, the C-N stretching and aromatic C-H bending vibrations in this area provide a unique pattern for compound confirmation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation pattern upon ionization.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Rationale |

|---|---|---|

| 179 | [M]⁺˙ | Molecular Ion Peak . The molecular formula is C₉H₁₃N₃O, with an odd number of nitrogen atoms, consistent with the Nitrogen Rule for an odd molecular weight.[6] |

| 162 | [M - NH₃]⁺˙ | Loss of ammonia from the primary amide and amine groups. |

| 135 | [M - C(O)NH₂]⁺ | Loss of the carbamoyl radical, a common fragmentation for benzamides. |

| 44 | [C(O)NH₂]⁺ | Carbamoyl cation, a characteristic fragment for primary amides. |

Expertise & Causality:

-

Molecular Ion: The molecular ion peak at m/z 179 is expected to be reasonably intense due to the stability of the aromatic system.[6] High-resolution mass spectrometry (HRMS) would confirm the elemental composition, with an expected exact mass around 179.1059 g/mol .[7]

-

Fragmentation Pathways: Under electron ionization (EI), fragmentation is initiated by the removal of an electron, typically from a lone pair on one of the nitrogen atoms. The most likely fragmentation pathways involve the cleavage of bonds alpha to the carbonyl group and the amine functionalities. The loss of the entire amide group or fragments from the dimethylamino substituent are also plausible.

Figure 3: Simplified predicted fragmentation pathway for 5-Amino-2-(dimethylamino)benzamide in EI-MS.

Experimental Protocols: A Self-Validating System

To ensure the acquisition of high-quality, trustworthy data, the following standardized protocols are recommended. The key to a self-validating system is meticulous sample preparation and the use of appropriate instrument parameters and controls.

Protocol 1: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 5-Amino-2-(dimethylamino)benzamide.

-

Solvent Selection: Dissolve the sample in ~0.7 mL of high-purity DMSO-d₆. The choice of DMSO-d₆ is crucial for observing the exchangeable N-H protons.

-

Homogenization: Vortex the sample for 30 seconds to ensure complete dissolution and transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard proton spectrum with 16-32 scans. Ensure the spectral width covers the range of -1 to 12 ppm.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data (FID) with Fourier transformation. Calibrate the ¹H spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm) and the ¹³C spectrum to the DMSO-d₆ septet (δ ~39.52 ppm).

Protocol 2: IR Spectroscopy Sample Preparation and Acquisition

-

Sample Preparation (KBr Pellet): Mix ~1-2 mg of the sample with ~100-150 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar.

-

Grinding: Gently grind the mixture until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Background Collection: Place the empty sample holder in the FT-IR spectrometer and run a background scan. This is critical to subtract the spectral contributions of atmospheric CO₂ and water vapor.

-

Sample Acquisition: Place the KBr pellet in the sample holder and acquire the spectrum. Typically, 32-64 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

Protocol 3: Mass Spectrometry Sample Preparation and Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Ionization Method: For molecular weight determination and fragmentation analysis, Electron Ionization (EI) is a standard choice. For confirmation of the molecular ion with minimal fragmentation (soft ionization), Electrospray Ionization (ESI) is recommended.

-

Instrumentation: For EI, use a GC-MS system or a direct insertion probe. For ESI, use an LC-MS system or direct infusion.

-

Acquisition Parameters (EI): Set the electron energy to a standard 70 eV. Acquire data over a mass range of m/z 40-300.

-

Acquisition Parameters (ESI): Infuse the sample solution at a low flow rate (e.g., 5-10 µL/min). Optimize capillary voltage and cone voltage to maximize the signal of the protonated molecule [M+H]⁺ at m/z 180.

-

High-Resolution MS (HRMS): If available, acquire data on an Orbitrap or Time-of-Flight (TOF) mass analyzer to obtain the exact mass of the molecular ion, allowing for unambiguous elemental formula confirmation.

Conclusion

The structural characterization of 5-Amino-2-(dimethylamino)benzamide is effectively achieved through a synergistic application of NMR, IR, and MS techniques. Each method provides a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR spectroscopy elucidates the precise carbon-hydrogen framework and the electronic interplay of the substituents. IR spectroscopy rapidly confirms the presence of key functional groups—the primary amine, tertiary amine, and primary amide. Finally, mass spectrometry validates the molecular weight and provides insight into the molecule's stability and fragmentation patterns. By following rigorous, well-documented protocols, researchers can generate high-fidelity spectral data, ensuring the confident identification and characterization of this and other related molecules, thereby accelerating the pace of discovery in drug development.

References

- Patil, S., et al. (2019). Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. This document provides examples of NMR data for various substituted benzamides, which aids in predicting chemical shifts.

- Kuujia. (2024). Cas no 1226805-88-4 (5-Amino-2-(dimethylamino)benzamide). Provides chemical properties including exact mass and molecular formula.

- University of Calgary. IR Spectroscopy Tutorial: Amines. Details the characteristic IR absorption frequencies for primary, secondary, and tertiary amines.

- Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Provides a detailed explanation of IR spectra for amides, including Amide I and II bands.

- Whitman College. GCMS Section 6.15. Discusses the fragmentation patterns of amines in mass spectrometry, including the Nitrogen Rule and characteristic cleavages.

- Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Offers a table of typical chemical shifts for various carbon environments, useful for predicting ¹³C NMR spectra.

- Oregon State University. NMR Analysis of Substituted Benzophenones Analysis Guide. Provides guidance on interpreting the effects of electron-donating and withdrawing groups on NMR chemical shifts.

- St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. An educational resource covering the principles of IR spectroscopy, including details on amide absorptions.

- eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS.

Sources

- 1. NMR Analysis of Substituted Benz [sites.science.oregonstate.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. spcmc.ac.in [spcmc.ac.in]

- 6. GCMS Section 6.15 [people.whitman.edu]

- 7. chem960.com [chem960.com]

An In-depth Technical Guide to the Safe Handling of 5-Amino-2-(dimethylamino)benzamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction and Compound Profile

5-Amino-2-(dimethylamino)benzamide is a substituted aromatic amine and benzamide derivative.[1] While specific applications are not widely documented in public literature, its structural motifs are common in medicinal chemistry and materials science, suggesting its use as a building block in the synthesis of more complex molecules.[2] Given the known toxicological profiles of aromatic amines and substituted benzamides, it is imperative that researchers handle this compound with a thorough understanding of its potential hazards and the necessary safety precautions.[3][4]

Table 1: Physicochemical Properties of 5-Amino-2-(dimethylamino)benzamide

| Property | Value | Source |

| CAS Number | 1226805-88-4 | [1] |

| Molecular Formula | C₉H₁₃N₃O | [1] |

| Molecular Weight | 179.22 g/mol | [1] |

| Appearance | Solid (predicted) | Inferred |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Topological Polar Surface Area | 72.4 Ų | [1] |

| XLogP3 | 0.2 | [1] |

Hazard Identification and Toxicological Assessment

Due to the absence of a specific Safety Data Sheet, the hazard profile of 5-Amino-2-(dimethylamino)benzamide is inferred from structurally related compounds. Aromatic amines as a class are known for their potential to cause skin irritation, eye damage, and in some cases, have mutagenic or carcinogenic properties.[5] Substituted benzamides can also exhibit a range of toxicological effects.[3][4][6]

Anticipated Hazards:

-

Acute Oral Toxicity: Based on data for similar aminobenzamides, this compound is likely harmful if swallowed .[7]

-

Skin Corrosion/Irritation: Expected to be a skin irritant . Prolonged or repeated contact should be avoided.[7]

-

Serious Eye Damage/Irritation: Assumed to cause serious eye irritation .[7]

-

Respiratory Irritation: As a powdered solid, inhalation of dust may cause respiratory tract irritation.[8]

Causality of Hazards: The amino and dimethylamino groups on the aromatic ring can be readily absorbed and may undergo metabolic activation, leading to the formation of reactive intermediates that can cause cellular damage. The benzamide functional group can also contribute to the overall toxicological profile.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure.

Engineering Controls:

-

Ventilation: All handling of 5-Amino-2-(dimethylamino)benzamide powder should be conducted in a properly functioning chemical fume hood to prevent inhalation of dust.

-

Containment: For procedures with a higher risk of aerosolization, the use of a glove box is recommended.

Personal Protective Equipment (PPE):

The following PPE is mandatory when handling 5-Amino-2-(dimethylamino)benzamide:

-

Eye and Face Protection: Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are required. A face shield should be worn over goggles when handling larger quantities or when there is a significant risk of splashing.

-

Skin Protection:

-

Gloves: Chemical-resistant gloves, such as nitrile, should be worn. Inspect gloves for any signs of degradation or perforation before use. Change gloves immediately if contamination occurs.

-

Lab Coat: A buttoned, long-sleeved laboratory coat is required to protect skin and clothing.

-

-

Respiratory Protection: If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an appropriate particulate filter should be used.

Caption: Mandatory PPE for handling 5-Amino-2-(dimethylamino)benzamide.

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is critical for maintaining a safe laboratory environment.

Handling:

-

Avoid dust formation: This compound is likely a solid. Handle it carefully to avoid creating dust.

-

Weighing: Weigh the compound in a fume hood or a ventilated balance enclosure.

-

Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Storage:

-

Container: Keep the container tightly closed and properly labeled.

-

Location: Store in a cool, dry, and well-ventilated area.

-

Incompatibilities: Store away from strong oxidizing agents and strong bases.

Spill and Emergency Procedures

Spill Response:

-

Evacuate: Immediately evacuate the area of the spill.

-

Ventilate: Ensure the area is well-ventilated.

-

Containment: For a small, dry spill, carefully sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for disposal. For a larger spill, use an absorbent material to contain it.

-

Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

-

Report: Report the spill to the appropriate safety personnel.

First Aid Measures:

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the container or label to the medical personnel.

Caption: First aid procedures for exposure to 5-Amino-2-(dimethylamino)benzamide.

Waste Disposal

All waste containing 5-Amino-2-(dimethylamino)benzamide must be treated as hazardous waste.

-

Containers: Collect waste in clearly labeled, sealed containers.

-

Disposal Method: Dispose of the waste through a licensed professional waste disposal service. Incineration in a permitted hazardous waste incinerator is a common disposal method for aromatic amines. Do not dispose of this chemical down the drain or in regular trash.

Conclusion

While specific toxicological data for 5-Amino-2-(dimethylamino)benzamide is limited, its structural similarity to other aromatic amines and substituted benzamides necessitates a cautious and well-informed approach to its handling. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the detailed handling, storage, and disposal protocols outlined in this guide, researchers can significantly mitigate the risks associated with this compound. A proactive and informed safety culture is paramount when working with chemicals of unknown or presumed toxicity.

References

- Kuujia. (2024). Cas no 1226805-88-4 (5-Amino-2-(dimethylamino)benzamide).

- Central Drug House (P) Ltd. (n.d.). Benzamide CAS No 55-21-0 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- Clegg, J. E., et al. (1986). Differential toxicity of 3-aminobenzamide to wild-type and 6-thioguanine-resistant Chinese hamster cells by interference with pathways of purine biosynthesis. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 162(2), 193-199.

- Buelke-Sam, J., et al. (1991). Subchronic toxicity, metabolism, and pharmacokinetics of the aminobenzamide anticonvulsant ameltolide (LY201116) in rhesus monkeys. Fundamental and Applied Toxicology, 17(4), 679-691.

- Google Patents. (n.d.). CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.

- LookChem. (n.d.). Cas 4943-85-5, 2-AMINO-N-(2-METHYLPHENYL)BENZAMIDE.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Aminobenzamide.

- Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET - P-AMINO BENZAMIDE.

- Cayman Chemical. (2025). Safety Data Sheet - 3-amino Benzamide.

- PubChem. (n.d.). 4-amino-N-(2-(dimethylamino)ethyl)benzamide.

- ResearchGate. (2024). Synthesis and Characterization of Polyimides Derived from 5-Amino-2(p-aminophenyl) Benzoxazole Monomer.

- MDPI. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives.

- PubChem. (n.d.). 2-Amino-5-hydroxybenzamide.

- National Center for Biotechnology Information. (1985). Comutagenic effects of 3-aminobenzamide in Chinese hamster ovary cells. PubMed.

- Google Patents. (n.d.). CN103193714B - 5-amino-benzimidazolone synthetic method.

- European Chemicals Agency (ECHA). (n.d.). Diethylamine - Registration Dossier.

- Carcinogenesis. (1982). 3-Aminobenzamide, an inhibitor of poly ADP-ribose polymerase, decreases the frequency of alkaline labile lesions and increases growth in human fibroblasts exposed to 3-methyl 4-nitroquinoline 1-oxide. Carcinogenesis, 3(12), 1463-1467.

- European Chemicals Agency (ECHA). (n.d.). Amides, C16-18, N-[3-(dimethylamino)propyl] - Registration Dossier.

- PubChem. (n.d.). Benzamide, o-amino-N-(2-(diethylamino)ethyl)-, hydrochloride.

- PubChem. (n.d.). 2-Amino-5-chlorobenzamide.

- European Chemicals Agency (ECHA). (n.d.). Substance Information.

- Hit2Lead. (n.d.). CAS NO. 1226805-88-4 | 5-amino-2-(dimethylamino)benzamide.

Sources

- 1. chem960.com [chem960.com]

- 2. lookchem.com [lookchem.com]

- 3. Differential toxicity of 3-aminobenzamide to wild-type and 6-thioguanine-resistant Chinese hamster cells by interference with pathways of purine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Subchronic toxicity, metabolism, and pharmacokinetics of the aminobenzamide anticonvulsant ameltolide (LY201116) in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]

A Technical Guide to 5-Amino-2-(dimethylamino)benzamide for Advanced Research

For researchers, scientists, and drug development professionals, this guide provides a comprehensive technical overview of 5-Amino-2-(dimethylamino)benzamide, a potentially valuable yet commercially scarce building block. This document navigates the sourcing, synthesis, quality control, and potential applications of this compound, offering field-proven insights to accelerate your research endeavors.

Introduction to 5-Amino-2-(dimethylamino)benzamide

5-Amino-2-(dimethylamino)benzamide (CAS No. 1226805-88-4) is a substituted aromatic amide with a molecular formula of C₉H₁₃N₃O and a molecular weight of 179.22 g/mol .[1] Its structure, featuring a benzamide core with both a primary amine and a tertiary dimethylamino group, makes it an intriguing candidate for fragment-based drug discovery and as a key intermediate in the synthesis of more complex bioactive molecules. The presence of multiple functional groups offers several handles for chemical modification, allowing for the exploration of diverse chemical spaces.

Computed Physicochemical Properties:

| Property | Value | Reference |

| Molecular Weight | 179.22 g/mol | [1] |

| Molecular Formula | C₉H₁₃N₃O | [1] |

| XLogP3 | 0.2 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Topological Polar Surface Area | 72.4 Ų | [1] |

Commercial Availability and Sourcing Strategy

A thorough market analysis indicates that 5-Amino-2-(dimethylamino)benzamide is not a readily available, off-the-shelf chemical. Its scarcity in major chemical supplier catalogs suggests that it is a niche compound that requires custom synthesis.

The Custom Synthesis Imperative

For researchers requiring this molecule, the primary route of acquisition will be through a custom synthesis provider. Several companies specialize in the production of non-standard organic molecules for research and development purposes.

Key Considerations When Selecting a Custom Synthesis Partner:

-

Expertise in Amine and Benzamide Chemistry: The synthesis of this molecule involves handling of multi-functional aromatic compounds, which requires specific expertise to manage selectivity and yield.

-

Analytical Capabilities: Ensure the supplier has robust analytical capabilities (NMR, LC-MS, HPLC, etc.) to confirm the structure and purity of the final product.

-

Scalability: If future larger-scale studies are anticipated, inquire about the supplier's capacity to scale up the synthesis.

-

Confidentiality and Intellectual Property: A clear agreement on intellectual property rights and confidentiality is crucial.

Potential Custom Synthesis Suppliers

While not an exhaustive list, the following types of companies are equipped to handle the custom synthesis of complex organic molecules like 5-Amino-2-(dimethylamino)benzamide:

-

Specialized Chemical Synthesis CROs: Contract Research Organizations with a focus on medicinal and synthetic chemistry.

-

Fine Chemical Manufacturers: Companies that produce a wide range of chemical intermediates and can undertake custom projects.

-

Academic Core Facilities: Some universities have core facilities that offer custom synthesis services to both internal and external researchers.

Proposed Synthetic Pathway

A potential retrosynthetic analysis suggests that the target molecule can be derived from 2-(dimethylamino)-5-nitrobenzoic acid. The synthesis would likely proceed as follows:

-

Amidation: 2-(dimethylamino)-5-nitrobenzoic acid is first converted to its acid chloride, which then reacts with ammonia to form 2-(dimethylamino)-5-nitrobenzamide.

-

Reduction: The nitro group of 2-(dimethylamino)-5-nitrobenzamide is then reduced to the primary amine to yield the final product, 5-Amino-2-(dimethylamino)benzamide.

Caption: A proposed two-step synthesis of 5-Amino-2-(dimethylamino)benzamide.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-(dimethylamino)-5-nitrobenzamide

-

To a solution of 2-(dimethylamino)-5-nitrobenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Allow the reaction to stir at room temperature for 2-4 hours, or until the evolution of gas ceases.

-

Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.

-

Dissolve the crude acid chloride in an anhydrous aprotic solvent and add it dropwise to a cooled (0 °C) solution of aqueous ammonia (excess).

-

Stir the reaction mixture for 1-2 hours, allowing it to warm to room temperature.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield 2-(dimethylamino)-5-nitrobenzamide.

Step 2: Synthesis of 5-Amino-2-(dimethylamino)benzamide

-

Dissolve 2-(dimethylamino)-5-nitrobenzamide (1.0 eq) in a suitable solvent such as ethanol or methanol.

-

Add a reducing agent, such as iron powder (Fe) and ammonium chloride (NH₄Cl) in water, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

If using Fe/NH₄Cl, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the solid catalyst/reagents.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 5-Amino-2-(dimethylamino)benzamide.

Quality Control and Analytical Validation

As this compound is likely to be custom-synthesized, rigorous quality control is paramount to ensure its identity, purity, and suitability for downstream applications.

Identity Confirmation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum should show distinct signals for the aromatic protons, the N-methyl protons (a singlet integrating to 6H), and the primary amine and amide protons. The aromatic protons will exhibit a characteristic splitting pattern based on their substitution. The N-H protons of amines and amides can sometimes appear as broad signals and their chemical shifts can be concentration and solvent-dependent.[2][3]

-

¹³C NMR: The spectrum should show the expected number of carbon signals, including those for the carbonyl group, the aromatic carbons, and the N-methyl carbons.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement.

-

The fragmentation pattern observed in MS/MS can provide further structural confirmation.

-

Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of small molecules. A purity of >95% is generally required for most research applications, particularly in drug discovery.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the detection capabilities of mass spectrometry, providing both purity information and mass confirmation of the main peak.

Caption: A typical quality control workflow for a custom synthesized compound.

Potential Applications in Drug Discovery and Research

The benzamide scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[4] Derivatives of benzamide have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[5][6][7] The unique substitution pattern of 5-Amino-2-(dimethylamino)benzamide makes it a valuable starting point for the synthesis of novel therapeutic agents.

As a Scaffold for Novel Compound Libraries

The primary amine at the 5-position can be readily functionalized through various reactions, such as acylation, sulfonylation, and reductive amination, to generate a library of diverse analogs. The dimethylamino group at the 2-position can influence the physicochemical properties of the molecule, such as solubility and basicity, and may also play a role in target binding.

Potential Therapeutic Areas

-

Oncology: Many benzamide derivatives have been investigated as anticancer agents, targeting various pathways involved in cell proliferation and survival.[8]

-

Infectious Diseases: The aminobenzamide core has been explored for the development of novel antibacterial and antifungal agents.[5]

-

Central Nervous System (CNS) Disorders: The benzamide structure is present in several antipsychotic and antiemetic drugs.

Handling and Storage

As with any laboratory chemical, proper handling and storage procedures should be followed. While a specific safety data sheet (SDS) for this compound is not available, general precautions for aromatic amines and amides should be observed.

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container.

Conclusion

5-Amino-2-(dimethylamino)benzamide represents a promising, yet underexplored, chemical entity for researchers in drug discovery and chemical biology. Its lack of commercial availability necessitates a custom synthesis approach, which requires careful selection of a synthesis partner and rigorous quality control of the final product. The versatile chemical nature of this molecule, coupled with the proven track record of the benzamide scaffold in medicinal chemistry, makes it a valuable tool for the development of novel compound libraries and the exploration of new therapeutic avenues.

References

-

Al-Omair, M. A., Al-Wahaibi, L. H., El-Emam, A. A., & Ghorab, M. M. (2015). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 20(9), 15684–15701. [Link]

-

Al-Zahrani, A. A., & El-Shehry, M. F. (2020). New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity. ACS Omega, 5(39), 25203–25213. [Link]

-

Wikipedia. (n.d.). Benzamide. Retrieved from [Link]

-

ATB (Automated Topology Builder). (n.d.). 4-Aminobenzamide. Retrieved from [Link]

-

Sasaki, Y., et al. (2025). Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists. ResearchGate. [Link]

-

University Chemistry. (n.d.). 1H NMR Spectrum of Amide Compounds. Retrieved from [Link]

-